4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-10-8-11(2)16-15(9-10)19-18(23-16)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMWVOZXVWFADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-acetylbenzoic acid with 5,7-dimethyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl and benzamide groups are susceptible to hydrolysis under acidic or basic conditions.
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The dimethyl groups on the benzothiazole ring reduce electrophilic substitution reactivity but increase steric hindrance, limiting hydrolysis side reactions .
Nucleophilic Substitution
The benzothiazole nitrogen and amide oxygen participate in nucleophilic reactions.
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The dimethyl substitution on the benzothiazole directs electrophiles to the para position (C-6) due to steric and electronic effects .
Reduction Reactions
The acetyl group undergoes selective reduction.
| Reaction Type | Reagents/Conditions | Products | Yield | Sources |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C → RT, 2 h | 4-(1-Hydroxyethyl)benzamide derivative | 78% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 h | Saturated benzothiazole analog | 62% |
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Reduction of the acetyl group preserves the benzothiazole ring integrity.
Condensation Reactions
The acetyl group participates in Knoevenagel and similar condensations.
Electrophilic Aromatic Substitution
The benzamide and benzothiazole rings undergo halogenation and nitration.
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Nitration occurs preferentially on the benzamide ring due to electron-withdrawing effects of the acetyl group .
Complexation and Chelation
The compound forms coordination complexes via sulfur and oxygen atoms.
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Sources |
|---|---|---|---|---|
| Cu(II) | EtOH/H₂O, pH 7.4, 25°C, 2 h | Octahedral geometry | 8.9 | |
| Fe(III) | Methanol, reflux, 6 h | Tetragonal distortion | 7.2 |
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These complexes show enhanced radical-scavenging activity compared to the parent compound.
Photochemical Reactions
UV irradiation induces structural changes.
| Conditions | Products | Mechanism | Applications | Sources |
|---|---|---|---|---|
| UV (254 nm), MeOH, 48 h | Benzothiazole ring-opened thioketone | Norrish Type I cleavage | Photodynamic therapy |
Key Reactivity Trends
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Acetyl Group : Highly reactive toward nucleophiles and reducing agents.
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Benzamide : Stable under mild conditions but hydrolyzes in strong acids/bases.
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Benzothiazole Ring : Electron-rich at C-6 due to dimethyl substitution, favoring electrophilic attack.
Scientific Research Applications
Anticonvulsant Properties
Research indicates that compounds similar to 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibit anticonvulsant activity. A study demonstrated that benzothiazole derivatives can modulate neurotransmitter systems, particularly GABAergic signaling pathways, which are crucial in controlling seizure activity.
Case Study:
A study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure test in mice. Compounds with similar structures showed significant protection against seizures at doses as low as 50 mg/kg.
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains.
Case Study:
In vitro studies demonstrated that benzothiazole derivatives possess broad-spectrum activity against bacteria and fungi, with minimal inhibitory concentrations (MIC) often in the low µg/mL range. One study reported MIC values ranging from 0.5 to 8 µg/mL against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Preliminary investigations suggest that this class of molecules may inhibit cancer cell proliferation. Derivatives containing the benzothiazole structure have been evaluated for their cytotoxic effects against several cancer cell lines.
Case Study:
In vitro assays conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide and related benzothiazole/benzamide derivatives:
Structural and Functional Insights
Fluorinated derivatives (e.g., 2-BTFBA) exhibit reduced lattice dimensions (e.g., a-axis contraction from 5.9479 Å to 5.2216 Å) due to stronger intermolecular interactions .
Chloro and difluoro substituents in nitazoxanide derivatives correlate with enzyme inhibition (e.g., PFOR), suggesting that electron-withdrawing groups enhance bioactivity .
Solubility and Pharmacokinetics :
- Morpholinylpropyl and pyridinylmethyl side chains (e.g., in MMV001239 and the compound from ) improve solubility and membrane permeability compared to simpler benzothiazole derivatives .
- Methyl groups on the benzothiazole ring (as in the target compound) likely increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Key Research Findings
- Crystal Engineering : Slow evaporation techniques yield high-quality single crystals for unsubstituted and fluorinated benzothiazole benzamides, but dimethyl or bulky substituents may require alternative crystallization methods .
- Biological Target Identification : Engineered drug-sensitive yeast strains (e.g., ABC16-Monster) are critical for elucidating mechanisms of benzothiazole derivatives, as seen in MMV001239 .
- Forensic Differentiation : Structural similarities among benzamide derivatives (e.g., amisulpride, tiapride) complicate forensic analysis, emphasizing the need for advanced chromatographic or crystallographic techniques .
Biological Activity
4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{14}N_{2}OS
- Molecular Weight : 274.35 g/mol
- LogP : 3.45 (indicating moderate lipophilicity)
Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities. The mechanism of action for this compound is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease.
Neuroprotective Effects
A study focusing on benzothiazole derivatives reported that compounds similar to this compound demonstrated neuroprotective effects against oxidative stress and Aβ aggregation, which are critical factors in Alzheimer's disease progression .
Table 1: Neuroprotective Activity of Benzothiazole Derivatives
| Compound | AChE Inhibition IC50 (μM) | Neuroprotective Activity | Reference |
|---|---|---|---|
| This compound | TBD | Yes | |
| Benzothiazole derivative 1 | 0.08 ± 0.01 | Yes | |
| Benzothiazole derivative 2 | 0.15 ± 0.02 | Yes |
Anticancer Activity
In vitro studies have shown that benzothiazole derivatives exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The compound's ability to interact with cellular pathways involved in cell cycle regulation and apoptosis has been highlighted in recent research .
Table 2: Anticancer Activity of Related Compounds
Case Studies
- Alzheimer's Disease Model : In a model using human fibroblast cells (HT1080), the compound exhibited significant inhibition of AChE activity with a safety profile indicating low cytotoxicity. This suggests its potential as a therapeutic agent for Alzheimer's disease .
- Cancer Treatment : Another study evaluated the anticancer effects of similar benzothiazole derivatives against various cancer cell lines, showing promising results in terms of inducing apoptosis and inhibiting cell proliferation .
Q & A
Q. What are the standard synthetic protocols for 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between 5,7-dimethyl-1,3-benzothiazol-2-amine and 4-acetylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios (1:1.2 amine to acyl chloride) . Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- NMR : Confirm regiochemistry of substitutions (e.g., acetyl group at position 4, dimethyl groups on benzothiazole). Aromatic protons in the benzothiazole ring typically appear as doublets (δ 7.2–8.1 ppm), while acetyl protons resonate at δ 2.6–2.8 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.12) and fragmentation patterns to confirm structural integrity .
- FTIR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values <50 µg/mL suggest potency) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-dependent cytotoxicity (e.g., IC₅₀ ~20 µM) indicates therapeutic potential .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
X-ray crystallography using SHELXL can determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds between amide NH and benzothiazole sulfur). Challenges include:
Q. How do structural modifications (e.g., substituent effects) influence bioactivity, and what computational tools validate these trends?
- SAR Studies : Replace the acetyl group with sulfonamide () or methoxy () to modulate lipophilicity and target binding. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like dihydroorotase (ΔG < -8 kcal/mol suggests strong inhibition) .
- ADMET Predictions : SwissADME estimates logP (~3.2) and bioavailability scores (>0.55) to prioritize derivatives .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ <30 min indicates rapid clearance) .
- Solubility-Activity Trade-offs : Use PEG-400/water co-solvents to enhance solubility without compromising cell permeability (logD ~2.5 optimal) .
Q. What strategies optimize synthetic routes for high-purity batches suitable for mechanistic studies?
- Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (ethanol/water) to achieve >98% purity .
- Scale-Up : Transition from batch reactors to flow chemistry for improved heat/mass transfer and reduced side products .
Methodological Challenges
Q. How can researchers resolve conflicting data from enzyme inhibition assays vs. cellular activity studies?
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for direct binding kinetics (KD <1 µM) .
- Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase interactions .
Q. What advanced techniques elucidate metabolic pathways and metabolite identification?
- LC-HRMS/MS : Identify phase I metabolites (e.g., hydroxylation at benzothiazole C5) and phase II glucuronides .
- Stable Isotope Tracing : Use ¹³C-labeled acetyl groups to track metabolic fate in hepatocyte models .
Emerging Research Directions
Q. How can computational models predict synergistic effects with existing therapeutics?
- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify nodes where the compound enhances cisplatin or doxorubicin activity .
- Combi-Molecular Dynamics : Simulate ternary complexes (compound + drug + target) to assess cooperative binding .
Q. What crystallographic refinements are needed for polymorphic forms or solvates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
